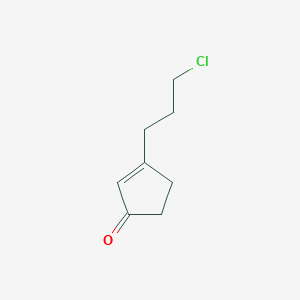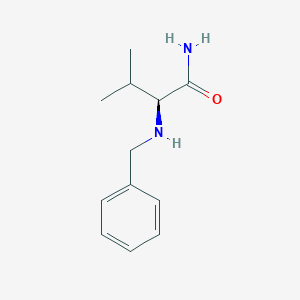
N-BenzylL-Valinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-BenzylL-Valinamide is a chemical compound with the molecular formula C12H18N2O It is an amide derivative of valine, an essential amino acid, and features a benzyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-BenzylL-Valinamide can be synthesized through several methods. One common approach involves the reaction of L-valine with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-BenzylL-Valinamide undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: this compound is reduced to N-benzylvaline.
Substitution: Nitrobenzyl derivatives, halobenzyl derivatives.
Aplicaciones Científicas De Investigación
N-BenzylL-Valinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of N-BenzylL-Valinamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzyl group can enhance the compound’s binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylglycine: Similar structure but with glycine instead of valine.
N-Benzylalanine: Similar structure but with alanine instead of valine.
N-Benzylphenylalanine: Similar structure but with phenylalanine instead of valine.
Uniqueness
N-BenzylL-Valinamide is unique due to the presence of the valine moiety, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it distinct from other benzyl-substituted amides.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
(2S)-2-(benzylamino)-3-methylbutanamide |
InChI |
InChI=1S/C12H18N2O/c1-9(2)11(12(13)15)14-8-10-6-4-3-5-7-10/h3-7,9,11,14H,8H2,1-2H3,(H2,13,15)/t11-/m0/s1 |
Clave InChI |
CSDMAPGPCQYXCM-NSHDSACASA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N)NCC1=CC=CC=C1 |
SMILES canónico |
CC(C)C(C(=O)N)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088252.png)
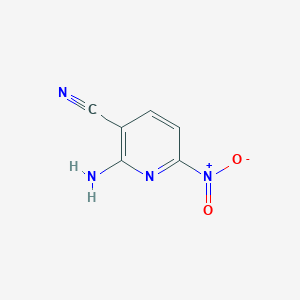
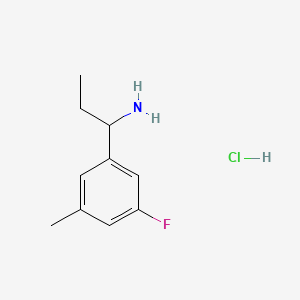
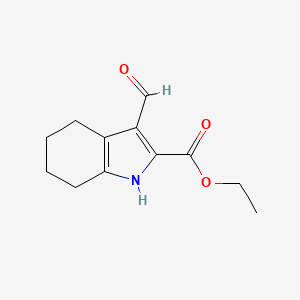

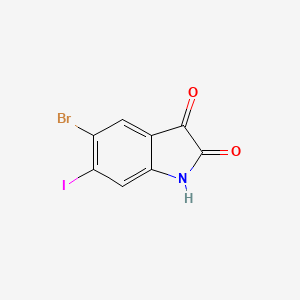
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide](/img/structure/B13088282.png)
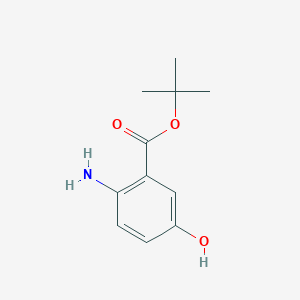
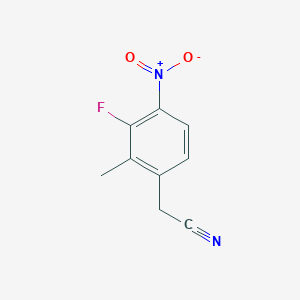

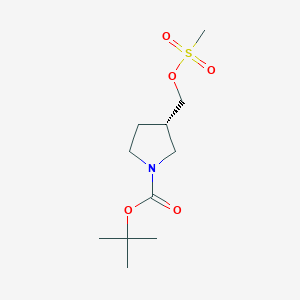
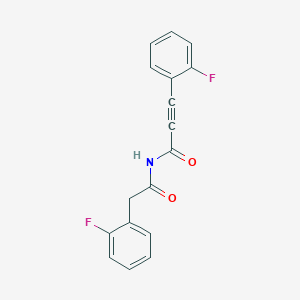
![Bicyclo[3.2.0]heptan-3-amine](/img/structure/B13088322.png)
